Sodium 2,3-dihydroxypropionate
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Overview
Description
It is a compound with the molecular formula C3H5NaO4 and a molecular weight of 128.059 g/mol . This compound is of interest due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2,3-dihydroxypropionate can be synthesized from 2,3-dihydroxypropionic acid (glyceric acid) by neutralizing it with sodium hydroxide. The reaction typically involves adding an excess of sodium hydroxide to ensure complete neutralization and to destroy any associated forms of glyceric acid. The solution is then purified by filtration with activated charcoal, and excess sodium hydroxide is removed by passing purified carbon dioxide through the solution .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced equipment such as GC-MS, chromatographs, and nuclear magnetic resonance are used to monitor and optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,3-dihydroxypropionate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Sodium 2,3-dihydroxypropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: In biological studies, it serves as a buffer and a stabilizing agent for enzymes and proteins.
Industry: The compound is used in the production of biodegradable polymers and as an additive in food and cosmetics
Mechanism of Action
The mechanism of action of sodium 2,3-dihydroxypropionate involves its interaction with various molecular targets and pathways. It acts as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various applications, including enzyme stabilization and metal ion sequestration .
Comparison with Similar Compounds
Sodium 2-hydroxypropanoate (Sodium lactate): Similar in structure but with only one hydroxyl group.
Calcium 2,3-dihydroxypropionate: A calcium salt of the same acid, used in similar applications.
Sodium propionate: A related compound with antimicrobial properties used as a food preservative
Uniqueness: Sodium 2,3-dihydroxypropionate is unique due to its dual hydroxyl groups, which enhance its chelating ability and reactivity compared to similar compounds. This makes it particularly useful in applications requiring strong metal ion binding and stabilization .
Biological Activity
Sodium 2,3-dihydroxypropionate (commonly referred to as sodium 3-hydroxypropionate or sodium 3-HP) is a sodium salt of 3-hydroxypropionic acid, which is a significant compound in various biochemical and industrial applications. This article explores its biological activity, focusing on its metabolic pathways, toxicity, and potential applications in biotechnology.
Overview of this compound
This compound is primarily recognized for its role as a building block in the synthesis of various chemicals, including acrylic acid and acrylamide. Its production and utilization have gained attention due to its potential as a renewable resource in biotechnological processes.
Metabolic Pathways
This compound is produced through microbial fermentation processes. Several microorganisms have been engineered to enhance the production of this compound from renewable substrates. The biosynthetic pathways typically involve:
- Conversion of Acetate: Microorganisms like Corynebacterium glutamicum have been optimized to convert acetate into this compound. In one study, engineered strains achieved a production titer of 17.1 g/L in bioreactors using acetate as a substrate .
- 3-Hydroxypropionate Cycle: This cycle is crucial for autotrophic CO2 fixation and involves various enzymatic reactions that convert substrates into this compound through malonyl-CoA reductase activity .
Toxicity Studies
The biological activity of this compound includes its cytotoxic effects at high concentrations. Research indicates that elevated levels can lead to the conversion of 3-hydroxypropionic acid to toxic intermediates such as 3-hydroxypropionaldehyde (3HPA), which negatively impacts cell growth and overall production efficiency .
In Saccharomyces cerevisiae, for instance, high concentrations of this compound were shown to induce cytotoxicity through aldehyde dehydrogenase activity, leading to formaldehyde accumulation . This highlights the importance of managing substrate concentrations during fermentation processes.
Case Studies
Several studies have focused on the optimization of microbial strains for enhanced production of this compound:
- Halomonas Bluephagenesis : This strain has been engineered to produce up to 154 g/L of this compound from 1,3-propanediol in bioreactor conditions. The metabolic engineering involved optimizing enzyme expression levels to mitigate toxic byproduct accumulation .
- Corynebacterium Glutamicum : In another study, strains were developed that could efficiently convert acetate into this compound with yields reaching approximately 4.26 g/L under controlled conditions .
Application in Biotechnology
This compound serves as a precursor for various bioplastics and biodegradable materials. Its biocompatibility and biodegradability make it an attractive alternative in the development of sustainable materials. Additionally, it has potential applications in the pharmaceutical industry due to its metabolic properties.
Summary Table: Key Findings on this compound
Properties
CAS No. |
50976-28-8 |
---|---|
Molecular Formula |
C3H5NaO4 |
Molecular Weight |
128.06 g/mol |
IUPAC Name |
sodium;2,3-dihydroxypropanoate |
InChI |
InChI=1S/C3H6O4.Na/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/q;+1/p-1 |
InChI Key |
IUEMQUIQAPPJDL-UHFFFAOYSA-M |
Canonical SMILES |
C(C(C(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
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